Cas no 706789-62-0 (2,4-Dibromo-6-methyl-3-nitropyridine)
2,4-Dibromo-6-methyl-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dibromo-6-methyl-3-nitropyridine
- 706789-62-0
- SCHEMBL4522152
- EN300-7872857
- DTXSID70439368
- FT-0747538
- FSAHRQGULULCHM-UHFFFAOYSA-N
- DB-074332
-
- Inchi: 1S/C6H4Br2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3
- InChI Key: FSAHRQGULULCHM-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=NC(=C1[N+](=O)[O-])Br
Computed Properties
- Exact Mass: 295.86190g/mol
- Monoisotopic Mass: 293.86395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 58.7Ų
2,4-Dibromo-6-methyl-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM170906-1g |
2,4-dibromo-6-methyl-3-nitropyridine |
706789-62-0 | 95% | 1g |
$430 | 2024-07-24 | |
| Chemenu | CM170906-1g |
2,4-dibromo-6-methyl-3-nitropyridine |
706789-62-0 | 95% | 1g |
$430 | 2021-08-05 | |
| Alichem | A029189921-1g |
2,4-Dibromo-6-methyl-3-nitropyridine |
706789-62-0 | 95% | 1g |
$405.48 | 2023-09-01 | |
| Enamine | EN300-7872857-0.05g |
2,4-dibromo-6-methyl-3-nitropyridine |
706789-62-0 | 95.0% | 0.05g |
$251.0 | 2025-03-21 | |
| Enamine | EN300-7872857-0.1g |
2,4-dibromo-6-methyl-3-nitropyridine |
706789-62-0 | 95.0% | 0.1g |
$263.0 | 2025-03-21 | |
| Enamine | EN300-7872857-0.25g |
2,4-dibromo-6-methyl-3-nitropyridine |
706789-62-0 | 95.0% | 0.25g |
$275.0 | 2025-03-21 | |
| Enamine | EN300-7872857-0.5g |
2,4-dibromo-6-methyl-3-nitropyridine |
706789-62-0 | 95.0% | 0.5g |
$287.0 | 2025-03-21 | |
| Enamine | EN300-7872857-1.0g |
2,4-dibromo-6-methyl-3-nitropyridine |
706789-62-0 | 95.0% | 1.0g |
$299.0 | 2025-03-21 | |
| Enamine | EN300-7872857-2.5g |
2,4-dibromo-6-methyl-3-nitropyridine |
706789-62-0 | 95.0% | 2.5g |
$586.0 | 2025-03-21 | |
| Enamine | EN300-7872857-5.0g |
2,4-dibromo-6-methyl-3-nitropyridine |
706789-62-0 | 95.0% | 5.0g |
$867.0 | 2025-03-21 |
2,4-Dibromo-6-methyl-3-nitropyridine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2,4-Dibromo-6-methyl-3-nitropyridine
Introduction to 2,4-Dibromo-6-methyl-3-nitropyridine (CAS No: 706789-62-0)
2,4-Dibromo-6-methyl-3-nitropyridine, identified by its Chemical Abstracts Service (CAS) number 706789-62-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound belongs to the nitropyridine family, a class of heterocyclic compounds that have garnered considerable attention due to their versatile applications in medicinal chemistry and material science. The structural features of 2,4-Dibromo-6-methyl-3-nitropyridine, including the presence of bromo and methyl substituents on the pyridine ring alongside a nitro group, make it a valuable precursor for the synthesis of more complex molecules.
The nitro group in 2,4-Dibromo-6-methyl-3-nitropyridine plays a pivotal role in its reactivity, enabling various transformations such as reduction to amino groups or nucleophilic substitution reactions. These properties are particularly useful in the development of pharmaceuticals, where functional group modifications can fine-tune biological activity. Additionally, the bromo and methyl substituents provide handles for further chemical manipulation, allowing chemists to introduce additional functional groups or alter electronic properties as needed.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. 2,4-Dibromo-6-methyl-3-nitropyridine has emerged as a key building block in this endeavor. Its structural framework is conducive to the design of molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated its utility in synthesizing derivatives that exhibit inhibitory effects on specific enzymatic targets implicated in various diseases.
The pharmaceutical industry has shown particular interest in leveraging the reactivity of 2,4-Dibromo-6-methyl-3-nitropyridine to develop small-molecule inhibitors. Researchers have reported its incorporation into libraries of compounds screened for biological activity. These efforts have led to the identification of several promising candidates that are being further optimized for efficacy and selectivity. The compound's ability to serve as a scaffold for structure-based drug design underscores its importance in modern medicinal chemistry.
Beyond pharmaceutical applications, 2,4-Dibromo-6-methyl-3-nitropyridine finds utility in materials science. Its electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. The bromo and methyl groups can be tailored to influence charge transport properties, making this compound a valuable asset in the development of novel materials with enhanced performance.
The synthesis of 2,4-Dibromo-6-methyl-3-nitropyridine typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration of appropriately substituted pyridines followed by bromination and methylation steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.
In conclusion, 2,4-Dibromo-6-methyl-3-nitropyridine (CAS No: 706789-62-0) is a versatile intermediate with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists engaged in drug discovery and material innovation. As research continues to uncover new uses for this compound, its significance is expected to grow further.
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